Dibutoxymethane

Gel Permeation Chromatography Polyethylene Characterization Green Solvent Replacement

Laboratories performing high-temperature GPC of polyolefins per ASTM D 6474 face halogenated waste disposal costs and regulatory burdens from 1,2,4-trichlorobenzene. Dibutoxymethane eliminates this pain point as a halogen-free, non-peroxide-forming alternative with a boiling point of 180°C-enabling polyolefin dissolution at 140-160°C without pressurization. - Direct 1,2,4-TCB substitution in existing GPC instrumentation; triple-detection (LS, viscometry, DRI) equivalence confirmed. - Halogen-free composition eliminates chlorinated waste streams for green lab certification. - Superior hydrolytic stability vs. THF; non-flammable classification in certain jurisdictions reduces insurance burden.

Molecular Formula C9H20O2
Molecular Weight 160.25 g/mol
CAS No. 2568-90-3
Cat. No. B1583069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibutoxymethane
CAS2568-90-3
Molecular FormulaC9H20O2
Molecular Weight160.25 g/mol
Structural Identifiers
SMILESCCCCOCOCCCC
InChIInChI=1S/C9H20O2/c1-3-5-7-10-9-11-8-6-4-2/h3-9H2,1-2H3
InChIKeyQLCJOAMJPCOIDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 2.5 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibutoxymethane (CAS 2568-90-3): Chemical Identity and Procurement-Relevant Specifications


Dibutoxymethane (DBM, butylal, formaldehyde dibutyl acetal; CAS 2568-90-3) is a linear C9 acetal with the molecular formula C9H20O2 and molar mass 160.26 g/mol [1]. At ambient conditions, it is a colorless to almost colorless liquid with a melting point of −58.1°C, boiling point of 180–182.5°C, density of 0.835–0.84 g/cm³ (20–25°C), flash point of 60–63°C, refractive index n20/D of 1.406, and water solubility of 222.5–304.9 mg/L (20–25°C) [2]. The compound contains no halogen atoms and is classified under GHS as a flammable liquid (Category 3) with H226 hazard statement [3]. Commercially, dibutoxymethane is available at purities typically ≥98% (GC), with technical specifications including an acid value ≤1.0 mg KOH/g and water content ≤0.2% .

Why Dibutoxymethane Cannot Be Readily Substituted with Generic Solvents in Critical Applications


Dibutoxymethane occupies a distinct physicochemical niche that generic solvent substitution cannot replicate. Unlike chlorinated solvents such as 1,2,4-trichlorobenzene (TCB) and chloroform, dibutoxymethane is halogen-free, conferring reduced toxicity and eliminating the risk of chlorinated waste streams [1]. Unlike tetrahydrofuran (THF), dibutoxymethane does not form peroxides and exhibits superior hydrolytic stability under neutral and basic conditions . Compared with structurally related short-chain acetals such as dimethoxymethane (methylal, C3) and diethoxymethane (ethylal, C5), dibutoxymethane's longer butyl chains impart a significantly higher boiling point (180°C vs. 42°C for methylal and 88°C for ethylal), enabling high-temperature applications such as polyolefin dissolution at 140–160°C without pressurization [2]. These compound-specific characteristics translate directly into operational advantages and regulatory compliance benefits that cannot be achieved through informal substitution with in-class or alternative solvents.

Quantitative Differentiation Evidence for Dibutoxymethane: Comparator-Based Selection Guide


Halogen-Free GPC Solvent for Polyolefins: Comparable Molecular Weight Data to TCB with Reduced Toxicity Profile

In a direct head-to-head comparison, gel permeation chromatography (GPC) analysis of commercial metallocene polyethylene resins using dibutoxymethane (DBM) as the mobile phase produced molecular weight distribution (MWD) results comparable to those obtained using the ASTM D 6474-recommended solvent 1,2,4-trichlorobenzene (TCB), while eliminating the need for instrument modifications [1]. The GPC system employed triple detection (light scattering, differential refractive index, and viscometer), and the Mark–Houwink–Sakurada K and α parameters were measured for polyethylene solutions in both solvents, confirming method equivalency [1]. Importantly, dibutoxymethane is halogen-free and exhibits lower acute toxicity than TCB, which is labeled as 'very toxic to aquatic life with long-lasting effects' and carries GHS skin irritation classification [2].

Gel Permeation Chromatography Polyethylene Characterization Green Solvent Replacement

ELSD Signal Linearity: Power Exponent 1.35 in DBM vs. 1.61 in TCB Simplifies Molecular Weight Determination

When using an evaporative light scattering detector (ELSD) for high-temperature GPC of polyolefins, the signal power exponent (a) governing the nonlinear ELSD response was measured as 1.35 for dibutoxymethane (DBM) compared with 1.61 for 1,2,4-trichlorobenzene (TCB) [1]. A power exponent closer to unity (1.0) indicates a more linear relationship between ELSD signal intensity and polymer concentration, reducing the magnitude of correction required for accurate molecular weight distribution (MWD) evaluation. After applying the necessary linearization corrections, average molecular weights measured in DBM with ELSD were comparable to those obtained in the IUPAC interlaboratory study using DRI detection in TCB [1].

Evaporative Light Scattering Detection Polyolefin GPC Detector Response Linearity

Diesel Particulate Emission Reduction: Butylal Substantially Lowers Exhaust Gas Opacity in DI Engine Testing

In a systematic evaluation of over twenty oxygenated hydrocarbons as diesel fuel additives, butylal (dibutoxymethane) was identified as offering 'significant advantages over most other oxygenates' because its physical properties are very close to those of common diesel fuel [1]. Single-cylinder research engine tests with a 2-liter displacement and common-rail injection demonstrated that butylal 'substantially lowers the exhaust gas opacity' compared to baseline diesel fuel [1]. The opacity reduction magnitude depended on combustion process conditions and injection parameters, particularly injection pressure. Additionally, butylal lowered the premix combustion rate and combustion noise due to its high cetane number, while NOx emissions remained unaffected at constant injected fuel mass flow rate [1].

Diesel Fuel Additive Particulate Emissions Oxygenated Fuel Soot Reduction

Degreasing Efficacy: Higher Degreasing Power than D-Limonene and Dearomatic Hydrocarbons

Butylal (dibutoxymethane) is reported to exhibit degreasing power exceeding that of D-limonene and other dearomatic hydrocarbons [1]. This performance characteristic is coupled with a favorable toxicological profile (non-flammable and non-toxic classification in certain regulatory contexts) and halogen-free composition, positioning butylal as a viable alternative to perchloroethylene and trichloroethylene in industrial cleaning and dry-cleaning applications [2].

Cleaning Solvent Degreasing Agent Metal Cleaning Industrial Parts Washer

GPC-MS Compatibility: Successful APCI-MS Operation at 50 µL/min Flow Rate with DBM

A study evaluating dibutoxymethane (DBM) as a mobile phase for gel permeation chromatography coupled with atmospheric pressure chemical ionization mass spectrometry (GPC–APCI–MS) demonstrated successful analysis of polystyrene oligomers and Irganox® additives [1]. Using 2.1 mm internal diameter GPC columns, the flow rate was reduced to 50 µL/min, a level compatible with the APCI–MS interface. Controlled ionization was achieved by adding 1% chloroform to DBM to generate (M+Cl)− adducts, enabling rapid method parameter optimization [1]. The authors note that DBM is 'a halogen-free and less hazardous solvent than typically used chloroform and tetrahydrofuran' [1].

GPC-MS Polymer Additive Analysis Atmospheric Pressure Chemical Ionization Oligomer Characterization

Procurement-Driven Application Scenarios for Dibutoxymethane Based on Differentiated Performance Evidence


Polyolefin GPC Analysis Requiring Halogen-Free Solvent Compliance

Industrial and contract research laboratories performing high-temperature GPC analysis of polyethylene and polypropylene according to ASTM D 6474 methodology can substitute 1,2,4-trichlorobenzene with dibutoxymethane without modifying existing GPC instrumentation [1]. This substitution maintains comparable molecular weight distribution results while eliminating halogenated waste streams, a critical consideration for facilities subject to environmental discharge regulations or seeking green laboratory certifications. The demonstrated equivalence in triple-detection GPC (light scattering, viscometry, DRI) ensures that data quality and method validation requirements are preserved [1].

Diesel Fuel Formulation Targeting Particulate Emission Reduction Without NOx Penalty

Fuel additive manufacturers and diesel fuel blenders seeking oxygenated additives for particulate matter reduction should prioritize dibutoxymethane over alternative oxygenates based on its verified combination of diesel-like physical properties and opacity-lowering efficacy [2]. Engine test data confirm that butylal substantially reduces exhaust gas opacity while maintaining NOx emissions at constant fuel mass flow rate—a favorable NOx–PM trade-off profile not universally observed among oxygenated additives [2]. Blending rates of up to 30% (0.3 g/g) with fossil diesel have been identified as feasible, though lubricity improvers are recommended [3].

Industrial Cleaning and Degreasing Operations Replacing Chlorinated Solvents

Industrial parts washers, metal degreasing operations, and dry-cleaning facilities transitioning away from perchloroethylene or trichloroethylene should evaluate dibutoxymethane based on its demonstrated degreasing power exceeding that of D-limonene and dearomatic hydrocarbons, combined with its halogen-free composition [4]. The compound's acetal structure provides stability under neutral and basic conditions relevant to cleaning formulations, while its non-flammable classification in certain jurisdictions reduces facility insurance and safety compliance burdens relative to highly flammable solvent alternatives [5].

Hyphenated GPC–MS Analysis of Polymer Additives and Oligomers

Research laboratories performing gel permeation chromatography coupled with mass spectrometry (GPC–MS) for polymer additive characterization can implement dibutoxymethane as a reduced-hazard mobile phase alternative to chloroform and tetrahydrofuran [6]. The solvent's compatibility with APCI–MS at reduced flow rates (50 µL/min using 2.1 mm ID columns) enables hyphenated analysis without compromising ionization efficiency or detector performance [6]. This application scenario is particularly relevant for laboratories analyzing Irganox®-type antioxidants and polystyrene oligomers where halogen-free method development is prioritized [6].

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